molecular formula C11H8N4 B11901141 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-79-7

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11901141
CAS No.: 53645-79-7
M. Wt: 196.21 g/mol
InChI Key: BDIXKUKUFWHLIO-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and a phenyl group attached at the first position. The structural uniqueness of this compound contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of phenyl hydrazines with β-keto esters, followed by cyclization. For instance, phenyl hydrazines can react with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, which then undergo cyclization to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its potent inhibitory activity against specific enzymes like VEGFR-2 and CDK2, making it a promising candidate for anticancer drug development. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in medicinal chemistry .

Properties

CAS No.

53645-79-7

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H8N4/c1-2-4-10(5-3-1)15-11-9(7-14-15)6-12-8-13-11/h1-8H

InChI Key

BDIXKUKUFWHLIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC=C3C=N2

Origin of Product

United States

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